molecular formula C15H14O3 B182555 Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate CAS No. 62550-65-6

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

Cat. No. B182555
CAS RN: 62550-65-6
M. Wt: 242.27 g/mol
InChI Key: CMOYIKGRDXXXNU-UHFFFAOYSA-N
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Description

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is a biochemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 .


Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters like Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate can be achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate consists of a naphthalene ring attached to a propionic acid ethyl ester group .


Chemical Reactions Analysis

A regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes . This process allows for the synthesis of diverse naphthalene-substituted aromatic esters .


Physical And Chemical Properties Analysis

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate has a boiling point of 168°C at 0.15mm . Its molecular formula is C15H14O3 and it has a molecular weight of 242.27 .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate is utilized in the synthesis of various chemical compounds. For instance, a study by Arrault et al. (2001) describes a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate (Arrault et al., 2001).

Antimicrobial Activity

Kanagarajan et al. (2011) conducted a study synthesizing a series of ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and evaluating their in vitro antimicrobial activities against clinically isolated bacterial and fungal strains. The compounds exhibited potent antimicrobial activity, indicating the potential of ethyl 3-(naphthalen-2-yl)-3-oxopropanoate derivatives in antimicrobial research (Kanagarajan et al., 2011).

Antitumor Activity

Research by Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and investigated its antitumor activity. The compound showed significant inhibition of the proliferation of various cancer cell lines, highlighting its application in cancer research (Liu et al., 2018).

Anti-Parkinson's Activity

Gomathy et al. (2012) explored the anti-Parkinson's activity of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives. The study found significant anti-Parkinson's activity in some of these derivatives, suggesting potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).

Stereogenic Center Separation

Research by Olbrycht et al. (2016) on Nafronyl oxalate, which includes a derivative of Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate, developed an efficient crystallization process for separating stereoisomers with different biological activities. This study is relevant for drug development and manufacturing (Olbrycht et al., 2016).

Fluorescence Derivatisation

Frade et al. (2007) conducted a study on 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, focusing on its application as a fluorescent derivatising reagent for amino acids. The resulting derivatives exhibited strong fluorescence, making them useful in biological assays (Frade et al., 2007).

properties

IUPAC Name

ethyl 3-naphthalen-2-yl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYIKGRDXXXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375048
Record name 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate

CAS RN

62550-65-6
Record name 3-naphthalen-2-yl-3-oxopropionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62550-65-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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